molecular formula C18H14N2O3S2 B2975199 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide CAS No. 2034482-93-2

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide

Cat. No.: B2975199
CAS No.: 2034482-93-2
M. Wt: 370.44
InChI Key: ASIORSOZCQIWDU-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide is a heterocyclic compound featuring a benzo[d]thiazole core linked via a carboxamide group to a hydroxyethyl moiety substituted with furan and thiophene rings. Its molecular formula is C₁₆H₁₇N₃O₄S, with a molecular weight of 347.4 g/mol .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O3S2/c21-16(17-20-13-4-1-2-5-14(13)25-17)19-11-18(22,12-7-9-24-10-12)15-6-3-8-23-15/h1-10,22H,11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIORSOZCQIWDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=O)NCC(C3=CSC=C3)(C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview of the Compound

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-2-carboxamide is a complex organic compound characterized by its unique structural features, including a furan ring, thiophene rings, and a benzo[d]thiazole moiety. This compound has garnered attention in medicinal chemistry due to its diverse functional groups and potential biological activities.

Molecular Formula : C15H15N3O3S
Molecular Weight : 315.36 g/mol
CAS Number : 2034483-42-4

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : The compound has shown significant antimicrobial properties against various bacterial strains, outperforming traditional antibiotics in some assays. Its mechanism of action likely involves the inhibition of key bacterial enzymes, which leads to cell death .
  • Antitumor Activity : Several studies have reported that derivatives of thiazole, including this compound, possess cytotoxic effects against cancer cell lines. The structure activity relationship (SAR) suggests that modifications in the thiazole ring enhance its efficacy against tumors .
  • Anti-inflammatory Effects : Some research highlights the potential of this compound to modulate inflammatory pathways, suggesting its use in treating inflammatory diseases .
  • Antimalarial Properties : Analogous compounds have demonstrated effectiveness against Plasmodium falciparum, indicating that similar derivatives may also exhibit antimalarial activity .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can lead to modulation of critical biological processes, including:

  • Inhibition of topoisomerases in bacteria, which are essential for DNA replication and transcription.
  • Disruption of mitochondrial function in cancer cells, leading to apoptosis.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The results indicated that this compound exhibited potent activity against Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) value significantly lower than that of standard antibiotics like ampicillin .

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies on cancer cell lines demonstrated that this compound induced significant cytotoxic effects with IC50 values comparable to established chemotherapeutic agents. The SAR analysis revealed that modifications at specific positions on the thiazole ring enhanced its antitumor potency, suggesting a promising avenue for further development .

Comparative Analysis

Compound NameStructure FeaturesBiological ActivityIC50 (µg/mL)
This compoundFuran, Thiophene, ThiazoleAntimicrobial, Antitumor1.61 - 1.98
Thiazole Derivative AThiazole onlyModerate Antimicrobial5.00
Thiazole Derivative BThiazole + FuranHigh Antitumor Activity0.50

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Benzo[d]thiazole Carboxamide Derivatives

a) N-(4-Oxo-2-phenyl-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide (4a)
  • Structure: Incorporates a thiazolidinone ring instead of the hydroxyethyl-furan-thiophene group.
  • Synthesis: Prepared in ethanol at 173–175°C with 60% yield .
  • Key Differences: The thiazolidinone ring introduces a ketone and sulfur atom, enhancing polarity but reducing flexibility compared to the target compound’s hydroxyethyl bridge.
b) N-Cycloheptyl-6-(3-(cycloheptylamino)propoxy)benzo[d]thiazole-2-carboxamide (3e)
  • Structure : Features a cycloheptyl group and propoxy linker.
  • Properties : Higher lipophilicity due to the bulky cycloheptyl substituent, which may improve membrane permeability but reduce aqueous solubility compared to the target compound’s aromatic heterocycles .

Heterocyclic Carboxamides with Furan/Thiophene Moieties

a) N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methylthiophene-2-carboxamide
  • Structure : Replaces benzo[d]thiazole with a methylthiophene group.
  • Molecular Weight : 333.4 g/mol (vs. 347.4 g/mol for the target compound) .
b) 2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide (97d)
  • Structure : Contains a hydrazinyl group and phenyl substituent.
  • Functionality : The hydrazine group introduces additional hydrogen-bonding capacity, differing from the target’s hydroxyl group, which may alter receptor interactions .

Thiadiazole and Thiophene Derivatives

a) N-(2,2,2-Trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides
  • Structure : Thiadiazole core with trichloroethyl and phenyl groups.
b) N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)thiophene-3-carboxamide (6p)
  • Structure : Includes tert-butyl and pyridyl groups.
  • Impact : The tert-butyl group enhances lipophilicity, which could improve blood-brain barrier penetration relative to the target compound’s polar hydroxyethyl group .

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Benzo[d]thiazole Hydroxyethyl, furan, thiophene 347.4 Balanced polarity; potential for H-bonding and π-π interactions
N-(4-Oxo-2-phenyl-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide (4a) Benzo[d]thiazole Thiazolidinone, phenyl ~350 (estimated) Higher polarity; ketone functionality
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-4-methylthiophene-2-carboxamide Methylthiophene Hydroxyethyl, furan, thiophene 333.4 Reduced steric hindrance; lower molecular weight
N-Cycloheptyl-6-(3-(cycloheptylamino)propoxy)benzo[d]thiazole-2-carboxamide (3e) Benzo[d]thiazole Cycloheptyl, propoxy ~450 (estimated) High lipophilicity; improved membrane permeability
2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide (97d) Furan Hydrazinyl, phenyl ~250 (estimated) Enhanced H-bonding capacity; lower complexity

Research Findings and Implications

  • Lipophilicity vs. Solubility : Bulky substituents (e.g., cycloheptyl in 3e ) increase lipophilicity but may reduce solubility, whereas the target compound’s hydroxyl group balances these properties .

Q & A

Q. How can crystallography resolve stereochemical uncertainties in the compound?

  • Methodological Answer : Grow single crystals via slow evaporation (e.g., in ethanol/water) and perform X-ray diffraction (resolution ≤1.0 Å). Refinement with SHELXL confirms absolute configuration, particularly for the hydroxyethyl chiral center. Compare with NMR-derived NOE correlations .

Ethical and Safety Considerations

Q. What in vitro models assess compound toxicity for preclinical validation?

  • Methodological Answer : Use hemolysis assays (erythrocyte lysis) and hepatotoxicity models (primary hepatocytes or HepG2 cells) to evaluate systemic toxicity. Ames tests (TA98/TA100 strains) screen for mutagenicity. Dose ranges should align with therapeutic indices from cytotoxicity data .

Emerging Applications

Q. Can this compound act synergistically with existing chemotherapeutics?

  • Methodological Answer : Test combinations with cisplatin or doxorubicin using Chou-Talalay synergy analysis (CompuSyn software). A combination index (CI) <1 indicates synergy. Mechanistic studies (e.g., apoptosis via flow cytometry) can identify enhanced pathways .

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